

A Technical Guide to Physico-Chemical Investigations with 8-Azido-octanoyl-OSu

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Azido-octanoyl-OSu

Cat. No.: B6297422

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **8-Azido-octanoyl-OSu**, a bifunctional cross-linking agent integral to contemporary proteomics and drug discovery. This document outlines its physico-chemical properties, detailed experimental protocols for its application, and visual representations of relevant workflows and biological pathways.

Core Properties of 8-Azido-octanoyl-OSu

8-Azido-octanoyl-OSu, also known as 8-Azidoctanoic acid N-hydroxysuccinimide ester, is a versatile chemical probe that features two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal azide group. The NHS ester facilitates the covalent attachment to primary amines on target proteins, while the azide group serves as a handle for bioorthogonal "click chemistry" reactions. This dual functionality makes it an invaluable tool for the identification and characterization of protein-protein interactions.

Table 1: Physico-Chemical Properties of **8-Azido-octanoyl-OSu** and its Reactive Group

Property	Value	Notes
Molecular Formula	C ₁₂ H ₁₈ N ₄ O ₄	
Molecular Weight	282.30 g/mol	
CAS Number	2576471-56-0	
Solubility	Soluble in organic solvents (e.g., DMSO, DMF). Limited solubility in aqueous buffers.	For aqueous reactions, a stock solution in an organic solvent should be prepared and added to the reaction buffer. The final concentration of the organic solvent should be minimized to avoid protein denaturation.
NHS Ester Reactivity	Reacts with primary amines (e.g., lysine residues, N-terminus of proteins) to form stable amide bonds. Optimal pH range is 7.2-8.5. [1]	At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester increases. [1]
NHS Ester Stability	The NHS ester is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is pH and temperature-dependent. [1]	Half-life at pH 7 (0°C) is 4-5 hours; at pH 8 (4°C) is 1 hour; and at pH 8.6 (4°C) is 10 minutes. [1] Stock solutions should be stored desiccated.
Azide Reactivity	Participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions with alkyne-containing molecules. [2]	Click chemistry is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.

Experimental Protocols

The following protocols provide a detailed methodology for utilizing **8-Azido-octanoyl-OSu** to identify protein-protein interactions within a cellular context.

Protein Labeling with 8-Azido-octanoyl-OSu in Cell Lysate

This protocol describes the initial labeling of proteins with the azide moiety.

Materials:

- Cells of interest
- Lysis buffer (e.g., RIPA buffer, non-amine containing buffer like PBS with protease inhibitors)
- **8-Azido-octanoyl-OSu**
- Anhydrous Dimethyl sulfoxide (DMSO)
- Protein concentration assay kit (e.g., BCA)

Procedure:

- Cell Lysis: Harvest cells and lyse them in a suitable non-amine containing buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors) on ice.
- Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay.
- Prepare **8-Azido-octanoyl-OSu** Stock Solution: Immediately before use, dissolve **8-Azido-octanoyl-OSu** in anhydrous DMSO to prepare a 10 mM stock solution.
- Labeling Reaction: Dilute the cell lysate to a final protein concentration of 1-5 mg/mL in a reaction buffer with a pH of 7.2-8.0. Add the **8-Azido-octanoyl-OSu** stock solution to the lysate to achieve a final concentration of 1 mM.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

- Quenching: Quench the reaction by adding a final concentration of 50 mM Tris-HCl or glycine to consume any unreacted **8-Azido-octanoyl-OSu**. Incubate for 15 minutes at room temperature.
- Removal of Excess Reagent: Remove excess, unreacted cross-linker by dialysis against a suitable buffer or by using a desalting column.

Click Chemistry Reaction for Biotinylation of Azide-Labeled Proteins

This protocol describes the attachment of a biotin tag to the azide-labeled proteins for subsequent enrichment.

Materials:

- Azide-labeled protein lysate from section 2.1
- Alkyne-biotin conjugate (e.g., Biotin-PEG4-Alkyne)
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium ascorbate
- Reaction Buffer (e.g., PBS)

Procedure:

- Prepare Click Chemistry Reagents:
 - 10 mM Alkyne-biotin in DMSO.
 - 50 mM CuSO_4 in water (prepare fresh).
 - 100 mM THPTA in water.
 - 500 mM Sodium ascorbate in water (prepare fresh).

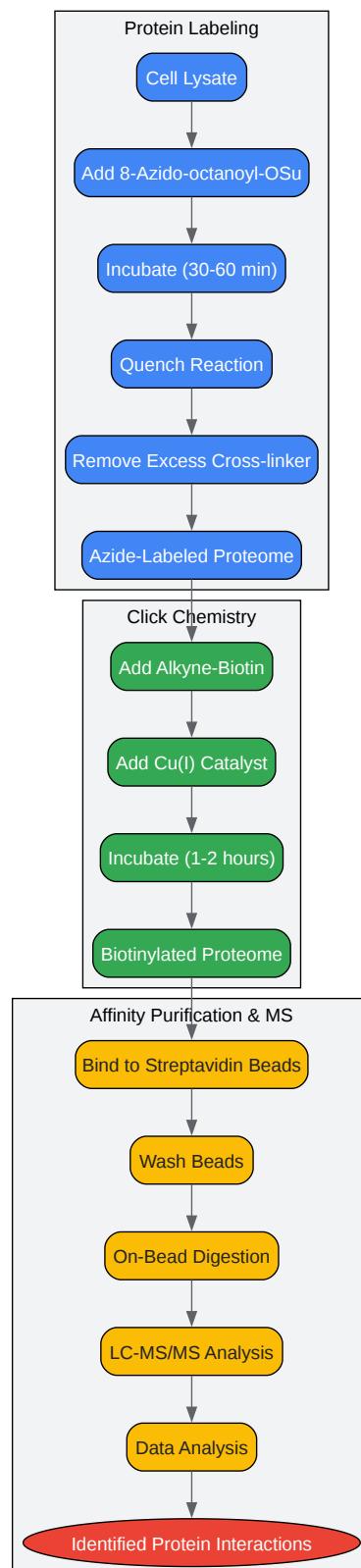
- Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein lysate (final concentration ~1 mg/mL), alkyne-biotin (final concentration 100 μ M), and THPTA (final concentration 1 mM).
- Initiate the Reaction: In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM). Add this mixture to the protein solution to initiate the click reaction.
- Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Protein Precipitation (Optional): To concentrate the sample and remove excess reagents, proteins can be precipitated using methods such as acetone or TCA precipitation.

Pull-Down Assay and Mass Spectrometry Analysis

This protocol details the enrichment of biotinylated protein complexes and their subsequent identification.

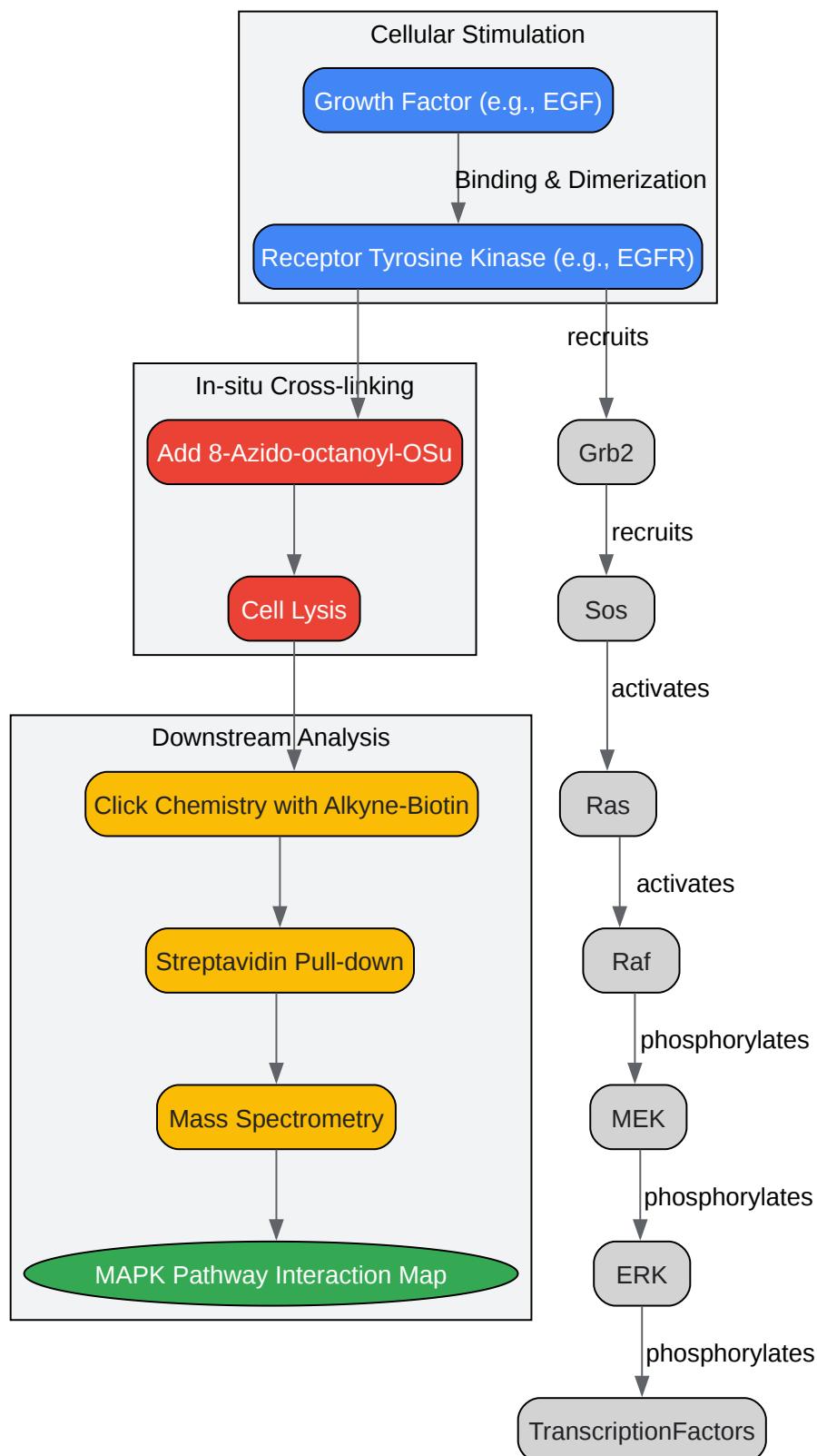
Materials:

- Biotinylated protein lysate from section 2.2
- Streptavidin-conjugated magnetic beads
- Wash buffers (e.g., PBS with varying concentrations of detergents and salts)
- Elution buffer (e.g., SDS-PAGE sample buffer, biotin-containing buffer)
- Enzymes for protein digestion (e.g., Trypsin)
- Mass spectrometer


Procedure:

- Bead Preparation: Wash the streptavidin magnetic beads according to the manufacturer's instructions.

- **Binding:** Add the biotinylated protein lysate to the prepared beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins.
- **Washing:** Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
- **Elution:** Elute the bound proteins from the beads. For mass spectrometry analysis, on-bead digestion is often preferred.
- **On-Bead Digestion:** Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT), followed by an alkylating agent (e.g., iodoacetamide), and finally add trypsin. Incubate overnight at 37°C.
- **Peptide Extraction and Mass Spectrometry:** Collect the supernatant containing the digested peptides. Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Data Analysis:** Identify the proteins from the MS/MS data using a protein database search engine. Interacting partners will be identified as proteins that are significantly enriched in the pull-down sample compared to a negative control.


Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the application of **8-Azido-octanoyl-OSu**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for identifying protein-protein interactions.

[Click to download full resolution via product page](#)

Caption: Investigating the MAPK signaling pathway using **8-Azido-octanoyl-OSu**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [A Technical Guide to Physico-Chemical Investigations with 8-Azido-octanoyl-OSu]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b6297422#physico-chemical-investigations-with-8-azido-octanoyl-osu>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com